molecular formula C8H14N2O3 B14678166 1-Nitrosoazocane-2-carboxylic acid CAS No. 32559-32-3

1-Nitrosoazocane-2-carboxylic acid

Katalognummer: B14678166
CAS-Nummer: 32559-32-3
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: RIPLXCAWHUUCGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitrosoazocane-2-carboxylic acid is an organic compound characterized by the presence of a nitroso group (-NO) and a carboxylic acid group (-COOH) attached to an azocane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nitrosoazocane-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitrosation of azocane-2-carboxylic acid using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at low temperatures to prevent decomposition of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitrosoazocane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: 1-Nitroazocane-2-carboxylic acid.

    Reduction: 1-Aminoazocane-2-carboxylic acid.

    Substitution: Esters or amides of azocane-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-Nitrosoazocane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-nitrosoazocane-2-carboxylic acid involves its interaction with molecular targets through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-Nitrosoazocane-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-Nitrosoazocane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    1-Nitrosoazocane-2-phosphonic acid: Contains a phosphonic acid group instead of a carboxylic acid group.

Uniqueness: 1-Nitrosoazocane-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This distinct structure makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

32559-32-3

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-nitrosoazocane-2-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c11-8(12)7-5-3-1-2-4-6-10(7)9-13/h7H,1-6H2,(H,11,12)

InChI-Schlüssel

RIPLXCAWHUUCGL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(C(CC1)C(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.